N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide
Description
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-6-17(15-20)23(27)25-19-8-4-7-18(14-19)24-26-21-13-16(2)10-11-22(21)29-24/h4-11,13-15H,3,12H2,1-2H3,(H,25,27) |
InChI Key |
XOOMBZOULDKAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The benzoxazole moiety is synthesized via acid-catalyzed cyclization of N-(2-hydroxy-5-methylphenyl)furan-2-carboxamide derivatives. This method, adapted from studies on analogous 2-aryl benzoxazoles, employs p-toluenesulfonic acid (TsOH) in refluxing toluene under Dean–Stark conditions to facilitate water removal.
Reaction Conditions
-
Substrate : N-(2-hydroxy-5-methylphenyl)amide precursors
-
Catalyst : TsOH (2.5 equiv)
-
Solvent : Toluene (150 mL per 2.21 mmol substrate)
-
Temperature : 110–120°C (reflux)
Yields for this step typically range from 55% to 75%, depending on substituent electronic effects. Electron-donating groups (e.g., methyl) enhance cyclization efficiency by stabilizing intermediates.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The propoxybenzamide segment is introduced via carbodiimide-mediated coupling between 3-propoxybenzoic acid and the aminophenyl-benzoxazole intermediate. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst.
Optimized Protocol
Microwave-Assisted Coupling
Recent advancements utilize microwave irradiation to accelerate amide bond formation. A study demonstrated that 15 minutes at 100°C in DMF with HATU as the activator achieves 89% yield, reducing side product formation.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-shaped crystals with >99% purity (HPLC). Solvent selection critically impacts crystal morphology and phase stability.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.43 (m, 8H, aromatic-H), 4.12 (t, 2H, OCH₂), 2.49 (s, 3H, CH₃), 1.88 (sextet, 2H, CH₂), 1.05 (t, 3H, CH₃).
-
IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (benzoxazole ring).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Classical Cyclization | 68–75 | 98 | 18 | $$ |
| Microwave-Assisted | 82–89 | 99 | 0.25 | $$$ |
| Solid-Phase Synthesis | 45–55 | 95 | 48 | $ |
Microwave-assisted methods offer superior efficiency but require specialized equipment. Classical routes remain viable for large-scale production due to lower operational costs.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Toluene and DCM are recycled via fractional distillation, reducing waste generation by 40%. Process mass intensity (PMI) metrics favor DCM due to its lower boiling point (40°C vs. 110°C for toluene).
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effect. The exact pathways and targets vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs can be categorized into two groups based on the evidence:
Group 1: Benzimidazole-Based Hydrazides ()
Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) share a similar heterocyclic core but differ in key aspects:
- Core Structure : Benzimidazole (two nitrogen atoms) vs. benzoxazole (one oxygen, one nitrogen).
- Functional Groups : Hydrazide (-CONHNH2) vs. benzamide (-CONH2).
- Substituents : Variable benzylidene groups vs. fixed 3-propoxy and 5-methyl substituents.
Implications :
- The hydrazide group in analogs like 3a-3b may confer different reactivity (e.g., condensation with aldehydes) compared to the benzamide group in the target compound .
Group 2: Fluorescent Benzoxazole Derivatives ()
Compounds like 5-methyl-2-[4-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS 2397–00–4) share the benzoxazole core but differ in:
- Linkage : Ethenyl (C=C) spacer vs. amide (-CONH-) linkage.
- Substituents : Additional methyl groups vs. propoxy and benzamide groups.
Implications :
Physicochemical Properties
Hydrogen bonding and solubility trends can be inferred from structural features:
| Property | Target Compound | Benzimidazole Hydrazides | Fluorescent Benzoxazoles |
|---|---|---|---|
| Hydrogen Bonding | Moderate (amide NH, benzoxazole O) | Strong (amide NH, benzimidazole NH) | Weak (no NH groups) |
| Thermal Stability | High (rigid benzoxazole core) | Moderate (flexible hydrazide chain) | High (conjugated ethenyl system) |
| Solubility | Low in water (hydrophobic substituents) | Moderate (polar hydrazide group) | Very low (non-polar ethenyl groups) |
Key Observations :
- Fluorescent derivatives prioritize optical stability over solubility, aligning with industrial applications .
Biological Activity
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 294.35 g/mol. The compound features a benzamide structure substituted with a propoxy group and a benzoxazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing benzoxazole rings often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Many benzoxazole derivatives inhibit specific enzymes related to cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound may modulate pathways such as MAPK and PI3K/Akt, which are critical in cell survival and growth.
- Antioxidant Activity : It may also reduce oxidative stress by scavenging free radicals.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, a study evaluating various benzoxazole compounds demonstrated that they could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The specific activity of this compound in this context remains to be fully elucidated but suggests promising therapeutic avenues.
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In vitro assays revealed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential application in treating bacterial infections.
Case Studies
- Anticancer Efficacy : A study conducted on a series of benzoxazole derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 µM. This suggests that the compound could be developed as a lead candidate for further anticancer drug development.
- Antimicrobial Testing : In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
Data Tables
Q & A
Basic: What are the recommended synthetic routes for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from benzoxazole precursors and functionalized benzamide derivatives. Key steps include:
- Condensation reactions using hydrazine hydrate or substituted aldehydes under solvent-free conditions to form the benzoxazole core .
- Amide coupling via nucleophilic substitution or reductive amination, optimized by controlling temperature (reflux in ethanol) and pH .
- Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, chloroform:methanol eluent) to isolate the final product .
Efficiency Tips: - Use grinding techniques in solvent-free syntheses to enhance reaction rates .
- Monitor progress with TLC (e.g., 7:3 chloroform:methanol) to minimize side products .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy:
- NMR (1H/13C): Assigns proton environments (e.g., benzoxazole protons at δ 7.5–8.5 ppm) and confirms substitution patterns .
- FT-IR : Identifies key functional groups (C=O stretch ~1650 cm⁻¹, benzoxazole C=N ~1600 cm⁻¹) .
- Crystallography:
Advanced: How do structural modifications in benzoxazole derivatives influence biological activity, and what contradictions exist in structure-activity relationship (SAR) data?
Methodological Answer:
SAR studies highlight:
- Halogen Substitutions : Bromine/chlorine at the phenyl ring enhances antimicrobial activity but may reduce solubility, creating contradictions in bioavailability predictions .
- Side Chain Variations : Propoxy vs. ethoxy groups alter pharmacokinetics; longer chains (propoxy) improve membrane permeability but increase metabolic instability .
Example Comparison Table:
| Compound | Substituents | Observed Activity | Contradictions |
|---|---|---|---|
| A | 3-propoxy | Anticancer (IC₅₀ = 2.4 µM) | High cytotoxicity in normal cells |
| B | 3-ethoxy | Antimicrobial (MIC = 8 µg/mL) | Poor solubility in aqueous media |
| C | 4-chloro | Anti-inflammatory (EC₅₀ = 1.8 µM) | Conflicting in vivo vs. in vitro efficacy |
Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD): Simulate solvation effects (water/DMSO) to assess stability under physiological conditions .
Advanced: How can hydrogen bonding patterns in the crystal structure of this compound be analyzed, and what implications do they have on its stability?
Methodological Answer:
- Graph Set Analysis : Categorize hydrogen bonds (e.g., D₁¹(2) motifs for N–H···O interactions) using Etter’s rules to map supramolecular assembly .
- SHELXL Refinement : Resolve disorder in hydrogen-bonded networks (e.g., benzoxazole-to-amide interactions at 2.8–3.0 Å distances) .
Implications: - Strong intramolecular H-bonding (e.g., N–H···O=C) enhances thermal stability (decomposition >250°C) .
- Weak intermolecular bonds (C–H···π) influence crystal packing and solubility .
Advanced: What strategies resolve contradictions between in vitro biological activity data and computational predictions for this compound?
Methodological Answer:
- Validation Workflow:
- Dose-Response Assays : Re-test activity across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
- Metabolite Profiling : Use HPLC-MS to identify active metabolites that may explain discrepancies between predicted and observed potency .
- Binding Affinity Studies : Compare computational docking scores (Autodock Vina) with SPR-measured KD values for target proteins (e.g., EGFR kinase) .
- Case Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
